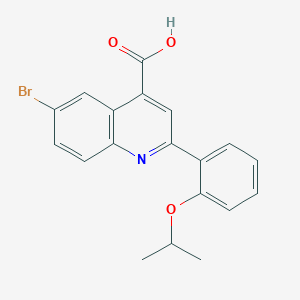

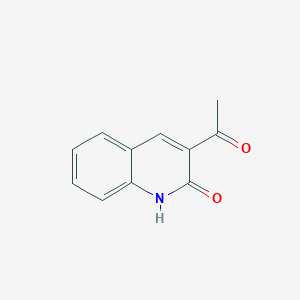

3-acetyl-1H-quinolin-2-one

概要

説明

3-acetyl-1H-quinolin-2-one is a compound with the molecular weight of 187.2 . It is a pale-yellow to yellow-brown solid at room temperature . The IUPAC name for this compound is 3-acetyl-2(1H)-quinolinone .

Synthesis Analysis

The synthesis of quinolin-2-ones has been achieved through various methods. One approach involves the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride . Another method involves a photocatalytic approach from easily available quinoline-N-oxides . A sequential 4 component Ugi–Knoevenagel condensation of an aminophenylketone, an aromatic aldehyde possessing electron donating moieties, cyanoacetic acid and an aliphatic isocyanide, in moderate to good yields (49–71%) has also been reported .

Molecular Structure Analysis

The structure of 3-acetyl-1H-quinolin-2-one can exist in four possible tautomeric forms . Semiempirical quantum mechanics calculations indicate that one of these forms is the most stable .

Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry . The compound has been used in the creation of anticancer medications . All the synthesized compounds exhibited well conserved hydrogen bonding with one or more amino acid residues in the active pocket of EGFR tyrosine kinase .

Physical And Chemical Properties Analysis

3-acetyl-1H-quinolin-2-one is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 187.2 .

科学的研究の応用

- The chemistry of 3-acetyl-4-hydroxyquinolin-2 (1 H )-ones has attracted increased attention in both synthetic organic and medicinal chemistry .

- This family of compounds seems to be of considerable value, with numerous advancements in their use .

- They represent the key structure of several natural products with strong bioactivity profiles .

- These compounds have diverse pharmacological properties such as antimicrobial, orally active antagonists, antitubercular, anticancer, antimalarial, and cardiovascular agents .

- They have also been investigated to show selective glycine site antagonists related to many nervous system diseases including stroke, Parkinson disease, Alzheimer disease and dye-stuffs .

- An unconventional and hitherto unknown photocatalytic approach to the synthesis of 3-acetyl-1H-quinolin-2-one from easily available quinoline-N-oxides has been presented .

- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon .

- This is beneficial for the subsequent drug discovery and production .

Synthetic Organic and Medicinal Chemistry

Photocatalytic Synthesis

Direct Carbonylation

Reductive Cyclization Reaction

- Quinolin-2-one nucleus is a versatile heterocyclic molecule that has been put together with numerous pharmaceutical substances and is crucial in the creation of anticancer medications .

- In a study, various analogues of quinolin-2-one nucleus were designed, synthesized, and evaluated for their anticancer activity against MCF-7 cells (adenoma breast cancer cell line) .

- The designed compound IV-A1 showed least binding energy (− 9.5 kcal mol −1) against EGFR tyrosine kinase receptor .

- The compound IV-A1 was found to be most significant against MCF-7 cells with IC 50 value of 0.0870 µM mL −1, TGI of 0.0958 µM mL −1, GI 50 of 0.00499 µM mL −1, LC 50 of 1.670 µM mL −1 .

Anti-Breast Cancer Agents

Antibacterial and Antifungal Activity

Safety And Hazards

将来の方向性

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

特性

IUPAC Name |

3-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDTCZARIEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344745 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-1H-quinolin-2-one | |

CAS RN |

50290-20-5 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

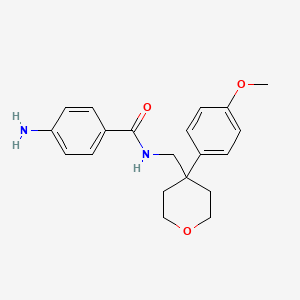

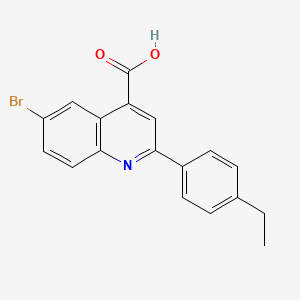

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

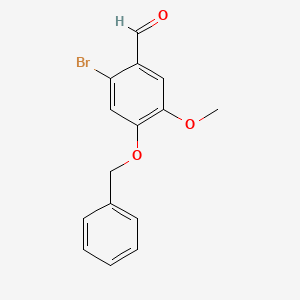

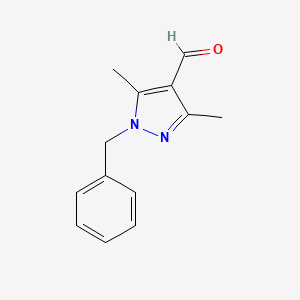

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)